molecular formula C14H15N5O2S B12249491 9-ethyl-N-(4-methanesulfonylphenyl)-9H-purin-6-amine

9-ethyl-N-(4-methanesulfonylphenyl)-9H-purin-6-amine

Cat. No.: B12249491
M. Wt: 317.37 g/mol
InChI Key: UKOVHTNHYJLESH-UHFFFAOYSA-N
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Description

9-ethyl-N-(4-methanesulfonylphenyl)-9H-purin-6-amine is a compound that belongs to the class of sulfonamides Sulfonamides are a group of compounds that contain the structure SO2NH2

Preparation Methods

The synthesis of 9-ethyl-N-(4-methanesulfonylphenyl)-9H-purin-6-amine typically involves several steps. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the ethyl group at the 9-position and the methanesulfonylphenyl group at the N-position. The reaction conditions usually involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve the use of automated reactors and continuous flow systems to increase yield and efficiency.

Chemical Reactions Analysis

9-ethyl-N-(4-methanesulfonylphenyl)-9H-purin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-ethyl-N-(4-methanesulfonylphenyl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand the interactions between small molecules and biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where sulfonamides are effective.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-ethyl-N-(4-methanesulfonylphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

9-ethyl-N-(4-methanesulfonylphenyl)-9H-purin-6-amine can be compared with other similar compounds, such as:

  • 10-methyl-N-(p-tolyl)-N-(p-iodoacetamidobenzenesulfonyl)-9-acridinium carboxamide
  • 1,1,1-trifluoro-2-(4-(2-((3-methylmorpholino)methyl)-4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)propan-2-ol
  • 1-(1-amino-7-isoquinolyl)-N-(2’-(aminosulfonyl)-1,1’-biphenyl-4-yl)-3-methyl-1H-pyrazole-5-carboxamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can result in different chemical properties and biological activities.

Properties

Molecular Formula

C14H15N5O2S

Molecular Weight

317.37 g/mol

IUPAC Name

9-ethyl-N-(4-methylsulfonylphenyl)purin-6-amine

InChI

InChI=1S/C14H15N5O2S/c1-3-19-9-17-12-13(15-8-16-14(12)19)18-10-4-6-11(7-5-10)22(2,20)21/h4-9H,3H2,1-2H3,(H,15,16,18)

InChI Key

UKOVHTNHYJLESH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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